molecular formula C10H19NO2 B2576390 Ethyl 1-(methylamino)cyclohexane-1-carboxylate CAS No. 91951-39-2

Ethyl 1-(methylamino)cyclohexane-1-carboxylate

Cat. No. B2576390
CAS RN: 91951-39-2
M. Wt: 185.267
InChI Key: MQXJEVBIGFGQCK-UHFFFAOYSA-N
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Description

Ethyl 1-(methylamino)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is an ester derived from cyclohexanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(methylamino)cyclohexane-1-carboxylate consists of a cyclohexane ring with a methylamino group and an ethyl ester attached . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Enantioselective Synthesis

Ethyl 1-(methylamino)cyclohexane-1-carboxylate can be used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid . This compound is a chiral precursor for the important anticoagulant Edoxaban . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .

Biocatalysis

This compound is used in the field of biocatalysis. For example, the E. coli esterase BioH was engineered for improved S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate . This study aimed to provide a greener way of preparing (S)-3-cyclohexene-1-carboxylic acid .

Anticoagulant Production

(S)-3-cyclohexene-1-carboxylate, which can be synthesized from Ethyl 1-(methylamino)cyclohexane-1-carboxylate, is a precursor for Edoxaban . Edoxaban is a small-molecule oral anticoagulant developed by Daiichi Sankyo Company Limited with the trade name of Savaysa .

Michael Addition

Ethyl 1-(methylamino)cyclohexane-1-carboxylate can be used in the Michael addition of 1,3-dicarbonyl derivatives . The use of this compound in the presence of acrolein under certain conditions allows a total conversion of the latter to the corresponding adducts .

Chemical Supplier

This compound is also commercially available from various chemical suppliers for research purposes . It can be used in a variety of chemical reactions and studies .

properties

IUPAC Name

ethyl 1-(methylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXJEVBIGFGQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(methylamino)cyclohexane-1-carboxylate

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